1-(Carboxycarbonyl)cyclopropanecarboxylic acid
Description
Properties
Molecular Formula |
C6H6O5 |
|---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
1-oxalocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-3(4(8)9)6(1-2-6)5(10)11/h1-2H2,(H,8,9)(H,10,11) |
InChI Key |
DNSMEOJSGWPCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Cyclopropanecarboxaldehyde
One industrially relevant method involves the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen (air or oxygen-enriched air) at elevated temperatures (50–100 °C) and pressures (1–10 bar). This free radical oxidation converts the aldehyde group to a carboxylic acid, yielding cyclopropanecarboxylic acid as an intermediate, which can be further converted to the target compound by additional carboxylation steps.
- The oxidation proceeds without catalysts or solvents, simplifying product isolation and reducing costs.
- Oxygen mass transfer is the rate-limiting step rather than catalyst activity.
- Reaction times range from 2 to 12 hours with agitation by stirring or air sparging.
- This method avoids chlorinated solvents and harsh reagents, improving environmental and operational safety.
This process is described in detail in US Patent US5504245A, which also discusses subsequent amidation or esterification steps to derive related cyclopropane carboxylic acid derivatives.
Cyclization from Chlorobutyrate Esters
Another route starts from γ-butyrolactone, which is converted to 4-chlorobutyric acid by cleavage with hydrogen chloride in sulfuric acid. The acid is esterified to chlorobutyrate esters, which undergo base-induced cyclization (using sodium hydroxide and a phase transfer catalyst) to form cyclopropanecarboxylate esters. These esters can then be hydrolyzed or further transformed into 1-(carboxycarbonyl)cyclopropanecarboxylic acid.
- This method requires handling chlorinated solvents such as dichloromethane.
- High sodium alkoxide loading (>20 mol%) is necessary for effective amidation.
- Product isolation is challenging, often yielding less than 46% pure product, requiring recycling steps.
- The process is multi-step and involves hazardous reagents and solvents, limiting scalability and environmental friendliness.
This approach is also detailed in US Patent US5504245A and related patents.
Hydrocarbonylation Cyclization from Nitroacetate and Dihaloethane
A synthetic method for related cyclopropane derivatives involves the alkylation and cyclization of nitroacetate esters with 1,2-dihaloethane (e.g., glycol dibromide or 1,2-ethylene dichloride), followed by nitro group reduction and carboxyl hydrolysis to yield the amino acid or dicarboxylic acid derivatives.
- Catalysts such as sodium carbonate or wormwood salt facilitate the hydrocarbonylation cyclization.
- Reactions occur in solvents like methylene dichloride at reflux temperatures (80–120 °C).
- Reduction uses tin dichloride in alcohol solvents at 15–20 °C.
- Hydrolysis is performed in methanol or ethanol with sodium or potassium hydroxide at 70–90 °C.
- Final purification by crystallization from 95% ethanol yields high-purity products.
This method is described in Chinese Patent CN103864635A and provides an alternative route with moderate reaction conditions and good purity.
Nitrite-Catalyzed Sulfuric Acid Method for Hydroxy Derivatives
For hydroxy-substituted cyclopropanecarboxylic acids (closely related compounds), a method involves dissolving a precursor compound in aqueous sulfuric acid, catalyzed by sodium nitrite, followed by removal of protecting groups to yield the target acid.
- The process involves low temperatures (0–5 °C) for nitrite addition and moderate temperatures (15–30 °C) for reaction.
- Dropwise addition into refluxing sulfuric acid promotes conversion.
- Organic extraction with ethyl acetate and drying over magnesium sulfate isolates the product.
- This method addresses issues of harsh conditions and low yield in prior art.
Though focused on hydroxy derivatives, the approach exemplifies mild conditions and scalable synthesis relevant to related cyclopropane carboxylic acids.
Hydrolysis of 1-Acylamino-Cyclopropane-Carboxylic Acid Esters
Another pathway involves preparing 1-acylamino-cyclopropane-carboxylic acid esters via alkylation and methylation reactions, followed by saponification with aqueous alkali metal hydroxides and acidification to yield the amino acid or dicarboxylic acid.
- Reaction temperatures range from 70 to 150 °C.
- The hydrochloride salt of the amino acid can be isolated or further reacted.
- Use of alkali metal alcoholates enables cyclization with high yields.
- Purification includes solvent extraction, drying, and crystallization.
This method, detailed in US Patent US4367344A, highlights an efficient synthetic route with good yields and manageable reaction conditions.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
The oxidation method is notable for its simplicity and environmental benefits due to the absence of catalysts and solvents, relying on free radical chemistry. The reaction rate is controlled by oxygen mass transfer, making reactor design critical for scale-up.
The chlorobutyrate ester cyclization route is classical but suffers from low yield and the use of chlorinated solvents, which pose environmental and safety concerns. High sodium alkoxide loading and difficult product isolation limit its industrial appeal.
The hydrocarbonylation cyclization from nitroacetate esters represents a versatile synthetic route with good control over purity and yield, albeit requiring careful handling of halogenated reagents and multi-step processing.
The nitrite-catalyzed sulfuric acid method for hydroxy derivatives demonstrates how mild acidic catalysis can improve yields and reduce pollution, potentially adaptable to related carboxycarbonyl cyclopropane acids.
The hydrolysis of acylamino esters method provides a high-yielding and well-characterized approach, leveraging saponification and acidification steps to isolate pure amino acid derivatives, which may be precursors or analogs of the target compound.
Chemical Reactions Analysis
Thermal Decarboxylation and Rearrangement
This compound undergoes thermal decarboxylation at 120°C, yielding 4,5-dihydrofuran derivatives through a radical-mediated mechanism . Key steps include:
-
Cyclopropane ring opening to form a diradical intermediate stabilized by adjacent carbonyl groups.
-
1,2-hydrogen shift and subsequent concerted cyclization to generate the dihydrofuran ring.
Experimental Data:
Mechanistic Notes:
-
Solvent polarity accelerates the reaction (e.g., 19.5× rate increase in acetonitrile vs. cyclohexane) .
-
Radical stabilization by carbonyl groups drives the ring-opening step .
Electrophilic Acylium Formation and Ring-Opening
Under Friedel-Crafts conditions, the compound forms an acylium ion , destabilizing the cyclopropane ring and triggering ring-opening :
-
Electron-withdrawing substituents (e.g., fluorine) exacerbate ring strain.
-
Reaction with arenes yields β,γ-unsaturated ketones or allyl ketones .
Example Reaction:
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,2-Difluorocyclopropanecarboxylic acid | AlCl₃, benzene | 3-Phenylpropanoyl fluoride | 58 |
Condensation with Acid Chlorides
The carboxylic acid moiety participates in nucleophilic acyl substitution with acid chlorides to form β-keto acids , which further decarboxylate :
Reaction Pathway:
-
Dianion formation via LDA (lithium diisopropylamide).
-
Nucleophilic attack on acid chlorides.
-
Decarboxylation at elevated temperatures.
Key Data:
| Acid Chloride | Product | Decarboxylation Yield (%) |
|---|---|---|
| Benzoyl chloride | α-(Phenylcarbonyl)cyclopropanecarboxylic acid | 74 |
| Cyclohexanecarbonyl chloride | α-(Cyclohexylcarbonyl)cyclopropanecarboxylic acid | 68 |
Amide Coupling Reactions
The carboxylic acid group undergoes standard coupling reactions (e.g., with HATU/DIPEA) to form cyclopropane-containing amides :
Oxidative Functionalization
In sulfuric acid with AgNO₃/NH₄S₂O₈, the cyclopropane ring undergoes radical-based C–H functionalization , enabling site-selective substitution :
Case Study:
-
Ethyl 2,4-dimethylpyridine-3-carboxylate reacts with cyclopropanecarboxylic acid under oxidative conditions to yield 6-cyclopropyl-2,4-dimethylnicotinic acid ethyl ester (18% yield) .
Critical Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1-(Carboxycarbonyl)cyclopropanecarboxylic acid has been explored as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in disease pathways. Notably, research indicates that derivatives of cyclopropane carboxylic acids can act as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis. Inhibitors like UPAR415 have shown promise in enhancing the efficacy of antibiotics against resistant bacterial strains by targeting this pathway .
Case Study: Antimicrobial Activity
- In vitro studies demonstrated that certain derivatives of this compound exhibited nanomolar activity against OASS isoforms, indicating their potential as antimicrobial agents. The compounds were tested alongside colistin, revealing synergistic interactions against pathogens such as Escherichia coli and Salmonella Typhimurium .
Peptide Synthesis
The compound is utilized in peptide synthesis due to its ability to serve as a protected amino acid. The tert-butoxycarbonyl (Boc) group allows for selective reactions while maintaining the integrity of the cyclopropane structure during synthesis processes. This application is crucial for developing complex peptides with specific biological activities .
Table: Comparison of Cyclopropane Derivatives in Peptide Synthesis
| Compound Name | Structure | Application |
|---|---|---|
| 1-(Boc-amino)cyclopropanecarboxylic acid | Structure | Peptide synthesis |
| 1-(Methoxycarbonyl)cyclopropanecarboxylic acid | Structure | Building block for drug design |
Material Science
Research has indicated that cyclopropane derivatives can be incorporated into polymeric materials, enhancing their mechanical properties and thermal stability. The unique angle strain associated with cyclopropane rings contributes to the rigidity of polymers, making them suitable for applications requiring durable materials.
Mechanism of Action
The mechanism of action of 1-(Carboxycarbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to the plant hormone ethylene, which regulates various developmental processes and stress responses in plants . Additionally, it may exhibit signaling roles independent of ethylene biosynthesis, influencing cell wall signaling and pathogen virulence .
Comparison with Similar Compounds
1,1-Cyclopropanedicarboxylic Acid
- Structure : Two carboxylic acid groups directly attached to the cyclopropane ring.
- Key Properties :
- Applications : Primarily used in synthetic organic chemistry to generate fused bicyclic systems.
1-Phenylcyclopropanecarboxylic Acid
- Structure : Aromatic phenyl group and a carboxylic acid substituent.
- Key Properties :
- Contrast : The phenyl group enhances lipophilicity and steric hindrance, unlike the hydrophilic carboxycarbonyl group in the target compound.
1-Aminocyclopropanecarboxylic Acid (ACC)
- Structure: Amino and carboxylic acid groups.
- Key Properties :
- Contrast : The carboxycarbonyl group in the target compound likely disrupts biological activity, limiting its role in plant physiology but expanding synthetic utility.
1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic Acid
- Structure : Electron-withdrawing difluoro-benzodioxol substituent.
- Enhanced stability due to fluorine atoms, contrasting with the target compound’s reactive carboxycarbonyl group.
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives
- Structure: Aryl and aminomethyl substituents.
- Key Properties: Exhibit antidepressant activity (e.g., midalcipran), with stereochemistry (Z/E) influencing efficacy . The target compound’s lack of an aminomethyl group limits direct pharmacological comparison but highlights structural versatility in cyclopropane derivatives.
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity : The carboxycarbonyl group in the target compound may facilitate anhydride or ester formation, enabling applications in biodegradable polymers or metal-organic frameworks.
- Bioactivity : Unlike ACC, the target compound is unlikely to participate in plant ethylene pathways due to steric and electronic differences.
- Synthetic Utility: Derivatives with electron-withdrawing groups (e.g., difluoro-benzodioxol) show therapeutic promise, suggesting that the target compound’s reactivity could be harnessed for novel drug candidates.
Biological Activity
1-(Carboxycarbonyl)cyclopropanecarboxylic acid, a cyclopropane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits structural features that may influence its interactions with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula : C6H8O4
- Molecular Weight : 144.13 g/mol
- IUPAC Name : this compound
The compound features a cyclopropane ring with two carboxylic acid functional groups, which are critical for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of carboxyl groups enables the formation of hydrogen bonds and ionic interactions with amino acid residues in active sites of target proteins. This interaction can inhibit enzyme activity or modulate receptor signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : By binding to specific receptors, it may influence cellular signaling cascades related to growth, apoptosis, or inflammation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focusing on cyclopropane derivatives demonstrated that they could inhibit the growth of various pathogenic bacteria and fungi.
| Compound | Activity | Target Pathogen | Reference |
|---|---|---|---|
| This compound | Moderate | Staphylococcus aureus | |
| Cyclopropane derivatives | Strong | Escherichia coli |
Anti-inflammatory Properties
Another significant area of research involves the anti-inflammatory effects of cyclopropane derivatives. A study evaluated the impact of these compounds on inflammatory markers in vitro. Results indicated a reduction in cytokine production when cells were treated with this compound.
- Cytokine Reduction : The compound significantly decreased levels of TNF-α and IL-6 in activated macrophages (p < 0.05).
Research Findings
Recent findings highlight the diverse biological activities associated with cyclopropane derivatives:
- A study published in Frontiers in Microbiology indicated that compounds structurally related to this compound can enhance plant resistance against pathogens by modulating ethylene biosynthesis pathways .
- Another investigation demonstrated that cyclopropane carboxylic acids could serve as potent inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis, suggesting potential applications in treating infections caused by resistant pathogens .
Q & A
Basic: What are the standard synthetic routes for 1-(carboxycarbonyl)cyclopropanecarboxylic acid?
Methodological Answer:
Synthesis typically involves cyclopropanation strategies followed by carboxylation. Key methods include:
- Cyclopropane Ring Formation: Use of [2+1] cycloaddition with diazo compounds or Simmons-Smith reagents to construct the strained cyclopropane ring .
- Carboxylation Steps: Partial decarboxylation of cyclopropane-1,1-dicarboxylate esters (e.g., diethyl derivatives) under acidic hydrolysis, preserving one carboxyl group while introducing a carboxycarbonyl moiety .
- Oxidative Functionalization: Oxidation of cyclopropanecarboxaldehyde intermediates to introduce additional carboxylic acid groups .
Reference: Cyclopropanecarboxylic acid synthesis pathways .
Advanced: How can reaction conditions be optimized to enhance yield in cyclopropane dicarboxylate syntheses?
Methodological Answer:
Optimization involves:
- Temperature Control: Low temperatures (0–5°C) during cyclopropanation to minimize side reactions from ring strain .
- Catalyst Selection: Transition-metal catalysts (e.g., Cu or Rh) for stereocontrol in asymmetric syntheses .
- In Situ Monitoring: Use of NMR or FTIR to track intermediate stability, particularly for acid-sensitive intermediates .
Reference: Stereospecific synthesis and catalysis .
Basic: What analytical techniques are critical for characterizing cyclopropane dicarboxylic acids?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm cyclopropane ring integrity and carboxyl group positions. Ring current effects in H NMR distinguish cis/trans substituents .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns of labile cyclopropane derivatives .
- X-ray Crystallography: Resolves stereochemistry and bond angles strained by the cyclopropane ring .
Reference: Structural validation via PubChem data .
Advanced: How can computational models predict reactivity in cyclopropane carboxylates?
Methodological Answer:
- DFT Calculations: Assess ring strain energy (~27 kcal/mol for cyclopropane) and its impact on reaction pathways (e.g., ring-opening vs. carboxyl group retention) .
- Molecular Dynamics Simulations: Predict solubility and stability in aqueous buffers, critical for biological assays .
Reference: Thermochemical data and modeling .
Basic: What safety protocols are essential when handling cyclopropane carboxylic acids?
Methodological Answer:
- PPE: Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 2B irritation) .
- Ventilation: Use fume hoods to avoid inhalation of fine powders (H335: respiratory irritation) .
- Storage: Airtight containers in cool, dry conditions to prevent hygroscopic degradation .
Reference: SDS guidelines for cyclopropane analogs .
Advanced: How does cyclopropane ring strain influence stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions: Ring strain increases susceptibility to acid-catalyzed ring-opening, requiring pH >4 for stability .
- Basic Conditions: Carboxyl groups deprotonate, enhancing solubility but risking nucleophilic attack on the ring .
Reference: Stability studies of cyclopropane derivatives .
Basic: What biological applications are reported for cyclopropane carboxylates?
Methodological Answer:
- Enzyme Inhibition: ACC analogs (e.g., 1-aminocyclopropane-1-carboxylic acid) act as ethylene biosynthesis precursors in plants .
- Peptide Mimetics: Incorporation into peptides to study conformational restrictions .
Reference: Ethylene pathway and peptide chemistry .
Advanced: How can enzyme-cyclopropane interactions be mechanistically studied?
Methodological Answer:
- Isotopic Labeling: C-labeled carboxyl groups track metabolic fate in ethylene synthesis assays .
- Kinetic Analysis: Measure and of ACC oxidase with substituted cyclopropane substrates .
Reference: Enzymatic conversion studies .
Advanced: What techniques resolve stereochemical ambiguity in cyclopropane derivatives?
Methodological Answer:
- Chiral HPLC: Separates enantiomers using cellulose-based columns .
- VCD Spectroscopy: Vibrational circular dichroism distinguishes (1S,2R) vs. (1R,2S) configurations .
Reference: Stereochemical analysis of cyclopropane diastereomers .
Basic: How should conflicting hazard classifications in SDS be addressed?
Methodological Answer:
- Cross-Referencing: Compare GHS classifications across suppliers (e.g., skin irritation in vs. unclassified in ).
- Precautionary Principle: Assume higher hazard category (e.g., GHS 2B) until independent testing confirms safety .
Reference: Discrepancy resolution in SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
